1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide
Description
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide is a complex organic compound with a molecular formula of C19H22ClN3O6S2. This compound is known for its unique chemical structure, which includes a piperidine ring, a sulfonyl group, and a sulfamoylphenyl group.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-(4-sulfamoylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O6S2/c1-29-17-9-4-14(20)11-18(17)31(27,28)23-10-2-3-13(12-23)19(24)22-15-5-7-16(8-6-15)30(21,25)26/h4-9,11,13H,2-3,10,12H2,1H3,(H,22,24)(H2,21,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJAPISZKHSUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with piperidine-3-carboxamide in the presence of a base such as triethylamine. This reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Shares similar structural features and is used as an intermediate in the synthesis of glyburide.
4-chloro-N-methyl-3-[(methylamino)sulfonyl]benzamide: Another compound with a sulfonyl group, used in different chemical applications.
Uniqueness
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide is unique due to its combination of a piperidine ring with sulfonyl and sulfamoyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
